![molecular formula C32H18O4 B14510988 (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] CAS No. 63347-91-1](/img/structure/B14510988.png)
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is an organic compound that features a unique structure combining a phenylene group with dibenzofuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] typically involves the reaction of 1,4-phenylenediamine with dibenzofuran-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenylene and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Research into the medicinal applications of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is limited. its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] exerts its effects depends on its specific application. In materials science, its electronic properties are crucial, while in potential medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Phenylene)bis[(dibenzo[b,d]thiophene-3-yl)methanone]: Similar structure but with sulfur atoms replacing oxygen atoms in the dibenzofuran moieties.
(1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-3-yl)methanone]: Similar structure but with nitrogen atoms replacing oxygen atoms in the dibenzofuran moieties.
Uniqueness
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is unique due to the presence of oxygen atoms in the dibenzofuran moieties, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially offering different applications and advantages in various fields.
Propriétés
Numéro CAS |
63347-91-1 |
|---|---|
Formule moléculaire |
C32H18O4 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
[4-(dibenzofuran-3-carbonyl)phenyl]-dibenzofuran-3-ylmethanone |
InChI |
InChI=1S/C32H18O4/c33-31(21-13-15-25-23-5-1-3-7-27(23)35-29(25)17-21)19-9-11-20(12-10-19)32(34)22-14-16-26-24-6-2-4-8-28(24)36-30(26)18-22/h1-18H |
Clé InChI |
JXJYLKNEJZRHBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


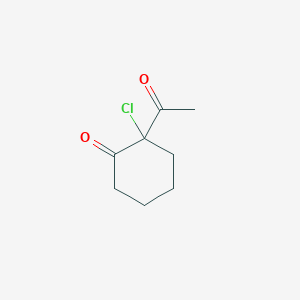
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
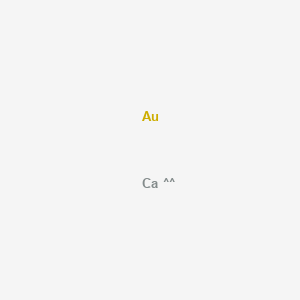
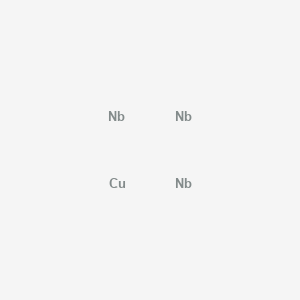
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
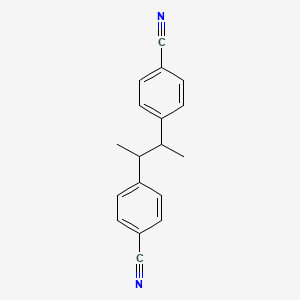
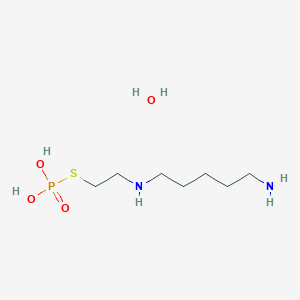
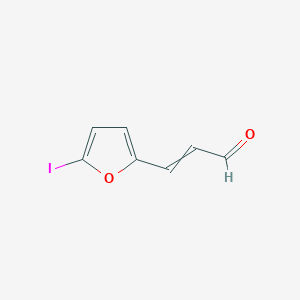
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
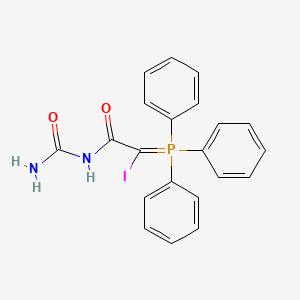
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
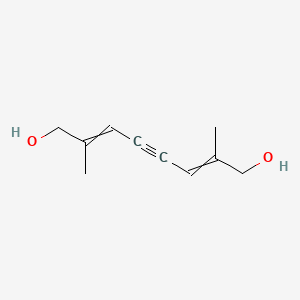
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
